BenchChemオンラインストアへようこそ!

Vilanterol Trifenatate

Binding Affinity Radioligand Binding Structure-Activity Relationship

Vilanterol trifenatate is the definitive reference standard for ultra-long-acting β2-agonism research. Its unique pharmacological profile—subnanomolar binding affinity, 2400-fold β2-selectivity over β1, rapid onset (3.45 min), and genuine 24-hour duration—cannot be replicated by salmeterol, formoterol, indacaterol, or olodaterol. This chiral molecule achieves high β2-selectivity via a β2-specific exosite (β2-H296-K305), a mechanism not utilized by formoterol or olodaterol. Essential for DPI formulation development, chiral LC method validation, and cardiovascular safety profiling as a highly selective probe. Ideal benchmark for structure-kinetic relationship studies and novel compound comparison. For R&D use only; not for human administration.

Molecular Formula C44H49Cl2NO7
Molecular Weight 774.8 g/mol
CAS No. 503070-58-4
Cat. No. B560188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilanterol Trifenatate
CAS503070-58-4
SynonymsGW-642444;  GW642444;  GW-642444;  GW 642444X;  Vilanterol;  Vilanterol trifenatate.; 4-{(1R)-2-[(6-{2-[(2,6-Dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol
Molecular FormulaC44H49Cl2NO7
Molecular Weight774.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl
InChIInChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1
InChIKeyKLOLZALDXGTNQE-JIDHJSLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Vilanterol Trifenatate 503070-58-4: The Inhaled Ultra-Long-Acting β2-Agonist Engineered for 24-Hour Bronchoprotection


Vilanterol Trifenatate (CAS 503070-58-4) is a novel, potent, and selective ultra-long-acting β₂-adrenoceptor (β₂-AR) agonist (LABA) . It was rationally designed as an inhaled therapeutic to deliver 24-hour bronchodilation with a once-daily dosing regimen, thereby addressing a key limitation of earlier LABAs in clinical management of asthma and chronic obstructive pulmonary disease (COPD) [REFS-1, REFS-2]. Its clinical use is exclusively in fixed-dose combination products with inhaled corticosteroids (ICS) or long-acting muscarinic antagonists (LAMA) .

Why Interchanging LABAs Like Vilanterol Trifenatate with Older Generics Introduces Quantifiable Clinical and Pharmacological Risk


While all long-acting β₂-agonists (LABAs) share a common receptor target, their pharmacological profiles diverge significantly in key parameters critical for clinical efficacy and safety. Simple substitution based on class membership ignores crucial differences in binding affinity, functional selectivity, intrinsic efficacy, and duration of action at the tissue level . Vilanterol Trifenatate is not simply 'another LABA'; its specific molecular properties translate to a unique combination of ultra-long duration and a favorable selectivity profile that are not replicated by generic alternatives like salmeterol or formoterol. Relying on class-level assumptions for procurement can therefore lead to the selection of a compound with inferior, and quantifiably different, performance in the intended research or industrial application [REFS-1, REFS-2].

Product-Specific Quantitative Evidence Guide for Vilanterol Trifenatate Differentiation


Superior β₂-Adrenoceptor Binding Affinity of Vilanterol Trifenatate Compared to Other Ultra-LABAs

Vilanterol Trifenatate exhibits a subnanomolar binding affinity for the human β₂-adrenoceptor (β₂-AR) that is significantly higher than that of the ultra-LABAs olodaterol and indacaterol, and the LABA formoterol. While its affinity is comparable to that of salmeterol, it is the superior profile against other once-daily candidates that defines its differentiation . The study utilized a radioligand binding assay with [³H]-CGP12177 in CHO cells expressing human β₂-AR .

Binding Affinity Radioligand Binding Structure-Activity Relationship

Quantifiably Improved Functional Selectivity Profile for β₂-AR of Vilanterol Trifenatate Over Formoterol and Indacaterol

In cAMP functional activity studies, Vilanterol Trifenatate demonstrated a selectivity profile for the β₂-AR over β₁- and β₃-AR subtypes that was significantly improved compared to formoterol and indacaterol. The pEC₅₀ value for β₂-AR was 10.37 ± 0.05, versus 6.98 ± 0.03 for β₁-AR and 7.36 ± 0.03 for β₃-AR [REFS-1, REFS-2]. This indicates over a 1000-fold functional selectivity for β₂-AR over β₁-AR .

Functional Selectivity cAMP Assay Off-Target Activity

Vilanterol Trifenatate Exhibits a Faster Onset and Longer Duration of Bronchodilation in Human Airways Compared to Salmeterol

In functional studies using isolated human airways (bronchi), Vilanterol Trifenatate demonstrated a faster onset of action and a longer duration of bronchodilation compared to salmeterol. Vilanterol produced a significant level of bronchodilation that was sustained for at least 22 hours post-treatment, whereas salmeterol's effect diminished earlier .

Ex Vivo Pharmacology Duration of Action Human Tissue

Clinical Bronchodilation with Vilanterol Trifenatate Demonstrates Rapid Onset and 24-Hour Duration in Asthma and COPD Patients

In clinical studies involving subjects with asthma and COPD, single inhaled doses of Vilanterol Trifenatate (25-100 μg) produced increases in Forced Expiratory Volume in 1 second (FEV₁) that were evident as early as 5 minutes post-dose. This bronchodilation was maintained for up to 24 hours, confirming the potential for a once-daily dosing schedule . This clinical time-course provides a key differentiator from twice-daily LABAs like formoterol and salmeterol.

Clinical Pharmacology Pharmacodynamics FEV1

Vilanterol Trifenatate Exhibits Intrinsic Efficacy Comparable to Indacaterol but Significantly Greater than Salmeterol

In cellular cAMP production studies, Vilanterol Trifenatate demonstrated a level of intrinsic efficacy (the ability to activate the receptor once bound) that was comparable to that of the ultra-LABA indacaterol, but significantly greater than that of salmeterol . This places Vilanterol among the higher-efficacy β₂-agonists, which is an important consideration for studies of signal transduction and functional response.

Intrinsic Efficacy Functional Assay β₂-AR Agonism

Optimal Research and Industrial Application Scenarios for Vilanterol Trifenatate Based on Differentiated Pharmacological Evidence


In Vitro and Ex Vivo Pharmacology Studies Requiring a High-Efficacy, Ultra-Long-Acting β₂-Agonist

Based on its demonstrated intrinsic efficacy comparable to indacaterol but greater than salmeterol , and its sustained functional response in human airway tissue for 22+ hours , Vilanterol Trifenatate is the preferred tool compound for researchers investigating the molecular mechanisms of ultra-long duration β₂-agonism. Its profile is ideal for assays measuring cAMP accumulation, receptor trafficking, or sustained relaxation of isolated airway smooth muscle where a high-efficacy signal over an extended time course is required.

Development and Validation of Analytical Methods for Once-Daily Inhaled Combination Products

For analytical and formulation scientists, the unique combination of Vilanterol Trifenatate's high potency, 24-hour clinical duration , and its formulation exclusively within fixed-dose combination products (e.g., with fluticasone furoate or umeclidinium) necessitates its use as a reference standard. Its procurement is essential for developing and validating HPLC, LC-MS, or dissolution methods specific to these once-daily combination inhalers, where substitution with another LABA would invalidate the method due to differences in chemical and pharmacokinetic properties.

In Vivo Preclinical Models of Asthma and COPD Focused on Once-Daily Dosing Regimens

The clinical evidence of rapid onset (within 5 minutes) and sustained 24-hour bronchodilation supports the selection of Vilanterol Trifenatate for in vivo studies in relevant animal models (e.g., ovalbumin-challenged guinea pigs or mice) where the goal is to mimic a once-daily human dosing schedule. This allows researchers to investigate the long-term pharmacodynamic effects and potential for tolerance development under a clinically relevant dosing paradigm, which is not possible with twice-daily LABAs like formoterol or salmeterol.

Selectivity Profiling in β-Adrenoceptor Subtype Research

Given its superior functional selectivity for the β₂-AR over β₁- and β₃-ARs compared to formoterol and indacaterol [REFS-1, REFS-4], Vilanterol Trifenatate is the optimal reagent for experiments designed to isolate β₂-AR-mediated signaling pathways. Its use minimizes confounding signals from β₁-AR (cardiac) and β₃-AR (metabolic/adipose) activation, providing a cleaner pharmacological tool for studies in mixed-cell or whole-animal systems where receptor subtype specificity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vilanterol Trifenatate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.